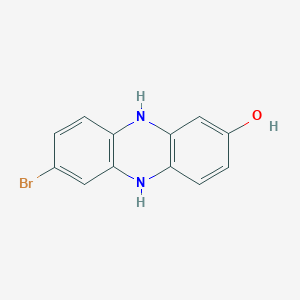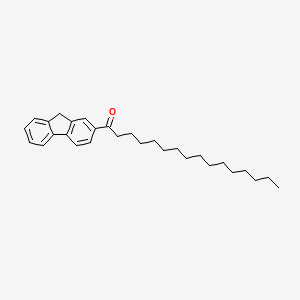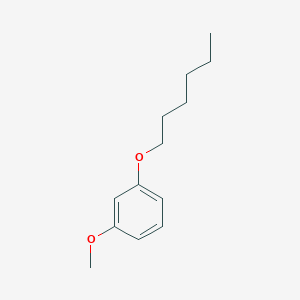
Benzene, 1-(hexyloxy)-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(hexyloxy)-3-methoxy- is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a hexyloxy group at the 1-position and a methoxy group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(hexyloxy)-3-methoxy- typically involves the alkylation of a benzene derivative. One common method is the Williamson ether synthesis, where a phenol derivative reacts with an alkyl halide in the presence of a strong base. For instance, 3-methoxyphenol can be reacted with 1-bromohexane in the presence of sodium hydride to yield Benzene, 1-(hexyloxy)-3-methoxy-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and more efficient catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-(hexyloxy)-3-methoxy- can undergo various chemical reactions, including:
Oxidation: The hexyloxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler benzene derivative.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) for bromination.
Major Products
Oxidation: Hexanoic acid derivative.
Reduction: Benzene, 1-(hexyloxy)-.
Substitution: Brominated derivatives of Benzene, 1-(hexyloxy)-3-methoxy-.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(hexyloxy)-3-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of Benzene, 1-(hexyloxy)-3-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The hexyloxy and methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-(hexyloxy)-: Lacks the methoxy group, resulting in different chemical properties.
Benzene, 1-(methoxy)-3-hexyloxy-: Similar structure but different substitution pattern, affecting its reactivity and applications.
Phenol, 1-(hexyloxy)-3-methoxy-: Contains a hydroxyl group instead of a methoxy group, leading to different chemical behavior.
Uniqueness
Benzene, 1-(hexyloxy)-3-methoxy- is unique due to the presence of both hexyloxy and methoxy groups, which confer distinct chemical properties and potential applications. Its specific substitution pattern allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
218769-20-1 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
1-hexoxy-3-methoxybenzene |
InChI |
InChI=1S/C13H20O2/c1-3-4-5-6-10-15-13-9-7-8-12(11-13)14-2/h7-9,11H,3-6,10H2,1-2H3 |
InChI-Schlüssel |
OLNGRMZVYHUFPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=CC(=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-({[2-(2-Methoxyethoxy)phenyl]azanediyl}bis[(ethane-2,1-diyl)oxy])dianiline](/img/structure/B14239467.png)

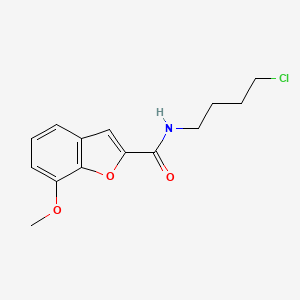
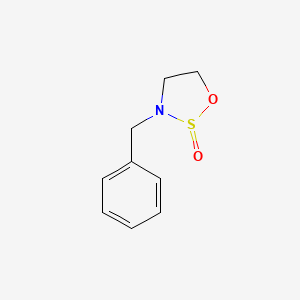
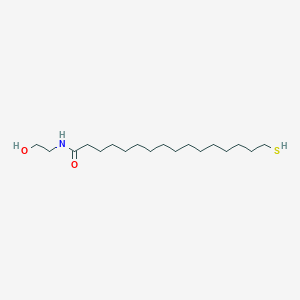
![(2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B14239483.png)
![4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14239496.png)
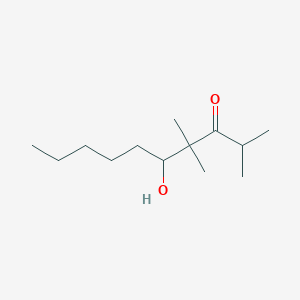
![Ethyl 4-[2-(azidomethyl)pyrrolidin-1-yl]benzoate](/img/structure/B14239505.png)
![[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14239517.png)
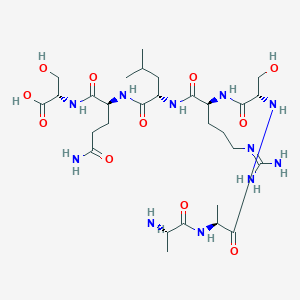
![10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate](/img/structure/B14239532.png)
